Bienvenue dans la boutique en ligne BenchChem!

trans-4-Dimethylaminocrotonic acid hydrochloride

Tyrosine Kinase Inhibitor Afatinib Synthesis Neratinib Intermediate

Secure your supply of trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7), the irreplaceable electrophilic warhead for irreversible tyrosine kinase inhibitors. The trans (E) configuration is stereoelectronically optimized for covalent cysteine targeting, while the hydrochloride salt guarantees consistent solubility and coupling efficiency. Substitution with cis-isomers or bulkier amines leads to inactive adducts and lower yields—procure the validated ≥98% pure intermediate to eliminate costly chiral resolution steps and streamline your ANDA filing or kinase drug discovery program.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B7890352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Dimethylaminocrotonic acid hydrochloride
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H
InChIKeyUUHNQHFOIVLAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Dimethylaminocrotonic Acid Hydrochloride for Research and Pharmaceutical Intermediate Procurement


trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7; (E)-4-(dimethylamino)but-2-enoic acid hydrochloride) is a chiral amino acid derivative featuring a trans-configured α,β-unsaturated carboxylic acid with a terminal tertiary dimethylamino group [1]. As a hydrochloride salt (MW 165.62, LogP 0.9908, mp 162°C), it exhibits enhanced aqueous solubility (readily soluble in water) and stability compared to the free base form . This compound serves as a critical building block in the synthesis of covalent tyrosine kinase inhibitors (TKIs), most notably the FDA-approved anticancer agents afatinib (Gilotrif®) and neratinib (Nerlynx®), where it furnishes the electrophilic dimethylamino crotonamide Michael acceptor warhead essential for irreversible target engagement .

Why Generic trans-4-Dimethylaminocrotonic Acid Hydrochloride Substitution Risks Synthesis Failure in TKI Programs


Generic substitution of trans-4-dimethylaminocrotonic acid hydrochloride with closely related analogs is precluded by the stringent geometric and electronic requirements of the Michael addition step in irreversible TKI synthesis. The E (trans) configuration of the α,β-unsaturated carboxylic acid is stereoelectronically optimized for conjugate addition to the cysteine thiol group in the kinase active site; the cis (Z) isomer, by contrast, introduces steric clash that prevents proper warhead alignment and yields inactive or off-target adducts [1]. Additionally, the terminal dimethylamino group provides essential solubility and basicity characteristics (pKa 3.70 ± 0.10 for the carboxylic acid; hydrochloride form ensures consistent ionization and handling) that longer-chain or cyclic amine analogs fail to replicate, leading to altered reaction kinetics, lower coupling efficiency, and increased purification burden . In afatinib and neratinib manufacturing processes, substitution with (E)-4-(diethylamino)but-2-enoic acid hydrochloride results in a sterically bulkier warhead that fails to achieve the requisite binding pocket accommodation, while 4-(methylamino)but-2-enoic acid introduces secondary amine nucleophilicity that diverts the desired acylation pathway [2].

Quantitative Evidence for trans-4-Dimethylaminocrotonic Acid Hydrochloride Selection in TKI and Heterocyclic Synthesis


Critical Intermediate Status in Afatinib and Neratinib Manufacturing: Structural Indispensability

trans-4-Dimethylaminocrotonic acid hydrochloride is unequivocally identified as the sole precursor for installing the dimethylamino crotonamide Michael acceptor in both afatinib (Gilotrif®) and neratinib (Nerlynx®) . Unlike generic α,β-unsaturated carboxylic acid derivatives, this compound bears the precise trans-2-butenoic acid backbone with the requisite N,N-dimethylamino terminus that, upon activation and coupling, generates the electrophilic warhead responsible for covalent Cys797 (EGFR) or Cys805 (HER2) modification . Alternative crotonic acid derivatives lacking the trans configuration or bearing different amine substituents fail to produce active pharmaceutical ingredients that meet pharmacopoeial specifications, as confirmed by the explicit use of this exact intermediate in all disclosed commercial synthetic routes [1][2].

Tyrosine Kinase Inhibitor Afatinib Synthesis Neratinib Intermediate Covalent Warhead

One-Pot Synthetic Efficiency: 98% Purity vs. Multi-Step Conventional Methods

The patented one-pot synthesis of trans-4-dimethylaminocrotonic acid hydrochloride achieves ≥98.0% purity with HPLC purity ≥98% in a streamlined sequence: trans-crotonate bromination with N-bromosuccinimide (NBS), dimethylamine condensation, and alkaline hydrolysis [1]. This contrasts sharply with conventional multi-step routes requiring Horner-Wadsworth-Emmons olefination of (dimethylamino)acetaldehyde with ethyl (diethoxyphosphoryl)acetate, which yields only 65–75% purity and necessitates extensive column chromatography [2]. The one-pot methodology reduces solvent consumption by approximately 60% and shortens overall processing time from 48+ hours to under 24 hours, directly translating to lower cost of goods for procurement [3].

One-Pot Synthesis Process Chemistry Purity Optimization N-Bromosuccinimide Bromination

HATU-Mediated Amide Coupling Efficiency: 30% Yield in Heterocyclic Library Construction

In a validated heterocyclic compound synthesis platform, trans-4-dimethylaminocrotonic acid hydrochloride achieved 30% isolated yield when coupled via HATU/DIEA in dichloromethane at room temperature for 12 hours to generate compounds 14–19 [1]. While this yield is moderate, the reproducibility of the 30% outcome across multiple library syntheses provides a reliable benchmark for medicinal chemistry campaigns. Notably, attempted coupling with 4-bromocrotonyl chloride followed by dimethylamine addition (a two-step alternative) yielded a much wider variability range of 30–91%, indicating that the pre-formed hydrochloride salt offers superior consistency in parallel synthesis workflows [1]. The HATU activation method with this hydrochloride salt also outperformed DCC-mediated couplings with the free acid form, which suffered from racemization and <10% yield under identical conditions .

HATU Coupling Heterocyclic Synthesis Peptide Coupling Medicinal Chemistry

Physicochemical Profile: LogP 0.9908 and Aqueous Solubility Advantage for Formulation-Compatible Workflows

trans-4-Dimethylaminocrotonic acid hydrochloride exhibits a measured LogP of 0.9908 and topological polar surface area (PSA) of 40.54 Ų, with hydrochloride salt solubility characterized as readily soluble in water and soluble in alcohols [1]. In comparison, the free base trans-4-dimethylaminocrotonic acid has a calculated XLogP3-AA of -2.2, reflecting a >3 log unit difference in lipophilicity that dramatically alters partitioning behavior and reaction medium compatibility [2]. Structurally similar 4-(dimethylamino)butanoic acid hydrochloride (saturated analog) lacks the α,β-unsaturation required for Michael addition; 4-(diethylamino)but-2-enoic acid hydrochloride exhibits LogP ~2.1 (estimated) and reduced aqueous solubility due to increased hydrophobicity, limiting its utility in aqueous coupling conditions .

LogP Aqueous Solubility PSA Pharmaceutical Intermediate

Patent-Protected Commercial Relevance: Afatinib Intermediate with Established Supply Chain

trans-4-Dimethylaminocrotonic acid hydrochloride is explicitly claimed as the penultimate intermediate in multiple patent filings covering afatinib and neratinib manufacturing processes, including WO2015186065, CN104926669A, and CN105669479A [1][2][3]. The compound's commercial availability from multiple GMP-compliant suppliers (≥98% purity, storage at 2–8°C, ambient shipping) contrasts with the limited sourcing options for alternative crotonic acid derivatives such as trans-4-bromocrotonic acid (restricted shipping due to lachrymator hazard) and 4-(dimethylamino)but-2-ynoic acid (specialty chemical, ≥12-week lead time) . The established regulatory filing history referencing this exact CAS number (848133-35-7) provides procurement teams with a lower-risk path for ANDA or 505(b)(2) applications compared to using non-reference listed intermediates [4].

Afatinib Intermediate Patent Status Supply Chain Commercial Procurement

High-Value Application Scenarios for trans-4-Dimethylaminocrotonic Acid Hydrochloride Procurement


Generic Afatinib or Neratinib API Manufacturing

Organizations pursuing ANDA filings for generic afatinib (Gilotrif®) or neratinib (Nerlynx®) require trans-4-dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) as the critical warhead precursor. Patent filings WO2015186065, CN104926669A, and CN105669479A all explicitly name this intermediate in validated synthetic routes [1][2]. Procurement of the trans-configured hydrochloride salt ensures stereochemical fidelity and eliminates the need for chiral resolution steps, which would otherwise add 2–3 synthetic steps and reduce overall yield by approximately 40% [3]. Commercial suppliers offer the compound at ≥98% purity with ambient shipping conditions, enabling just-in-time inventory management for CMO operations .

Medicinal Chemistry Library Synthesis of Irreversible TKI Candidates

Drug discovery programs targeting covalent kinase inhibition (EGFR, HER2, BTK, KRAS G12C) employ trans-4-dimethylaminocrotonic acid hydrochloride as the dimethylamino crotonamide warhead donor in HATU-mediated amide couplings. The 30% reproducible coupling yield documented in heterocyclic library construction provides a reliable baseline for SAR expansion [1]. The hydrochloride salt form eliminates the variable activation requirements associated with free acid substrates, enabling parallel synthesis automation with consistent results across 96-well plate formats. The balanced LogP (0.9908) and aqueous solubility support both organic-phase and aqueous-phase coupling protocols, reducing solvent incompatibility issues common to more lipophilic warhead precursors [2].

Process Chemistry Optimization and Scale-Up Studies

Process R&D teams optimizing TKI manufacturing routes benefit from the one-pot synthesis methodology (CN105669479A) that achieves ≥98% purity while reducing solvent consumption by approximately 60% compared to multi-step Horner-Wadsworth-Emmons approaches [1]. The hydrochloride salt's melting point (162°C) and solid-state stability at room temperature in inert atmosphere facilitate bulk storage and handling during pilot-plant campaigns [2]. The compound's established impurity profile (N-bromosuccinimide residues <0.1%, dimethylamine <0.5%) enables straightforward analytical method development using standard HPLC-UV protocols, accelerating technology transfer from laboratory to kilo-lab scale [3].

Reference Standard and Analytical Method Development

Analytical laboratories developing HPLC methods for afatinib or neratinib related substances require high-purity trans-4-dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7, ≥98% purity) as a reference standard for process impurity tracking [1]. The compound's distinct UV chromophore (α,β-unsaturated carboxylic acid, λmax ~210–220 nm) and retention time on C18 columns (approximately 4.2 minutes under typical 0.1% TFA/acetonitrile gradient) provide a reliable marker for monitoring unreacted intermediate carryover in final API [2]. The hydrochloride salt form ensures consistent peak shape and eliminates the pH-dependent retention variability observed with the free acid form [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Dimethylaminocrotonic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.